CO1686-DA CO1686-DA CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735223
InChI:
SMILES: NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5

CO1686-DA

CAS No.:

Cat. No.: VC20735223

Molecular Formula: C24H26F3N7O2

Molecular Weight: 501.5

* For research use only. Not for human or veterinary use.

CO1686-DA -

Specification

Molecular Formula C24H26F3N7O2
Molecular Weight 501.5
SMILES NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Appearance white solid powder

Introduction

CO-1686, or Rociletinib, is an oral, irreversible inhibitor of EGFR mutations. It was developed to overcome resistance to first- and second-generation EGFR inhibitors, particularly the T790M mutation, which is a common resistance mechanism to these earlier drugs .

Mechanism of Action

CO-1686 works by covalently binding to the EGFR kinase domain, specifically targeting mutant forms of EGFR while sparing wild-type EGFR. This selectivity reduces the risk of adverse effects associated with wild-type EGFR inhibition, such as skin rash and diarrhea .

Efficacy and Clinical Trials

CO-1686 has shown promising efficacy in clinical trials, particularly in patients with NSCLC harboring EGFR mutations. It has been investigated in various studies, including the TIGER-1 trial, which aimed to compare its efficacy with erlotinib in patients with advanced NSCLC .

Clinical Trial Outcomes

TrialObjectiveKey Findings
TIGER-1Compare CO-1686 with erlotinib in EGFR-mutant NSCLCCO-1686 demonstrated manageable safety and potential for better activity than standard care in first-line treatment .
CO-1686-008Evaluate safety and efficacy in NSCLC with EGFR mutationsShowed compelling clinical activity with a favorable safety profile .

Structural Basis and Selectivity

The structural basis of CO-1686's selectivity for mutant EGFR involves its anilinopyrimidine core, which forms hydrogen bonds with the kinase domain. The methoxyl and trifluoromethyl groups play crucial roles in enhancing affinity for the T790M mutation while avoiding wild-type EGFR .

Structural Features and Binding Affinity

FeatureRole in Binding
Anilinopyrimidine CoreForms hydrogen bonds with Met793 in the kinase hinge .
Methoxyl GroupExtends towards Leu792, enhancing selectivity against other kinases .
Trifluoromethyl GroupEnhances hydrophobic interaction with Met790, increasing affinity for T790M .

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